molecular formula C5H13NOS B1345532 DL-Methioninol CAS No. 502-83-0

DL-Methioninol

Cat. No. B1345532
CAS RN: 502-83-0
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol is a compound with the molecular formula C5H13NOS . It is also known by other synonyms such as 2-amino-4-methylsulfanylbutan-1-ol . It is a methionine derivative that has been shown to inhibit SDK and TREK-1 channels in COS cells .


Synthesis Analysis

DL-Methioninol is produced from petroleum to fortify livestock feed . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .


Molecular Structure Analysis

The molecular structure of DL-Methioninol has been studied using various methods. For example, Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of dl-methionine polymorphs were investigated using combined crystallographic methods .


Chemical Reactions Analysis

Chemical reactions of methionine, useful for spectral-analytical purposes (spectroscopic methods (SM)), have been reviewed . A suitable mechanism was proposed in which oxidant was involved in the formation of adduct (K2) which is formed by reacting with dl-methioninol in a prior equilibrium step .


Physical And Chemical Properties Analysis

DL-Methioninol is a colorless oil . Its molecular weight is 135.23 g/mol . It has a faint natural gas-like odor .

Mechanism of Action

Methionine is a key component of one-carbon metabolism, donating methyl groups to epigenetic and detoxification pathways in the form of S-adenosylmethionine . It has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress .

Safety and Hazards

DL-Methioninol may form combustible dust concentrations in air . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

DL-Methioninol has been used in animal feed and food. Evonik is expanding its capacity to produce MetAMINO (DL-methionine) on Jurong Island, Singapore, by 40,000 metric tons to around 340,000 metric tons per year . It is also being studied for its potential benefits in slowing the progression of neurodegenerative processes by maintaining mitochondrial functionality .

properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methioninol

CAS RN

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylthio)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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